2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
Description
2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is a benzoic acid derivative featuring a chlorine atom at position 2 and a 4-methylphenylsulfonylamino group at position 4. This compound is structurally characterized by its sulfonamide linkage, which confers unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-[(4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-10-4-7-12(14(17)18)13(15)8-10/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZDKTQRPPZBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 2-chloro-4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has demonstrated significant activity against Gram-positive bacteria, showcasing its potential as an antibacterial agent. In vitro evaluations have indicated that derivatives of this compound may possess lower toxicity while maintaining effective antimicrobial properties .
Toxicity Assessments
Toxicity assessments conducted on aquatic organisms such as Daphnia magna revealed that some derivatives exhibit moderate to high toxicity, while others were found to be non-toxic. This variability suggests that structural modifications can significantly influence the toxicity profile, making it a candidate for further optimization in drug development .
Antibacterial Activity Evaluation
A study focused on synthesizing new compounds derived from 2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid evaluated their antibacterial and antibiofilm activities. The results indicated that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, which is crucial in treating chronic infections .
Mechanistic Insights
In silico studies have been employed to predict the mechanisms of action for these compounds. Computational models suggest that the sulfonamide group plays a critical role in enhancing antimicrobial activity by interfering with bacterial folate synthesis pathways .
Comparative Data Table
The following table summarizes key findings related to the biological activities and toxicity profiles of various derivatives of this compound:
| Compound | Antimicrobial Activity | Toxicity (Daphnia magna) | Mechanism of Action |
|---|---|---|---|
| Compound A | Moderate against Gram-positive | High | Inhibition of folate synthesis |
| Compound B | Significant against C. albicans | Non-toxic | Disruption of cell wall synthesis |
| Compound C | Low against Gram-negative | Moderate | Unknown mechanism |
Mechanism of Action
The mechanism of action of 2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity or altering their function. The chloro group may also participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
A comparison of substituents, molecular properties, and applications is summarized below:
Biological Activity
2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, a compound with the molecular formula C14H12ClNO4S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Weight : 325.77 g/mol
- Structural Features : The compound features a chloro group, a sulfonamide moiety, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. This is particularly relevant in the context of enzymes involved in inflammatory pathways.
- Halogen Bonding : The chloro group may participate in halogen bonding, enhancing the compound's affinity for certain targets within biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Gram-positive Bacteria : The compound demonstrated effective inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) ranging from 3.12 to 12.5 μg/mL.
- Gram-negative Bacteria : It also displayed activity against Escherichia coli, although the effectiveness was comparatively lower than that against Gram-positive strains .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through various assays:
- Cytokine Production Inhibition : Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using murine models of inflammation have indicated a reduction in edema and inflammatory markers upon administration of the compound .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results highlighted:
- Comparative Analysis : The compound was compared against traditional antibiotics, showcasing superior activity against resistant strains of bacteria.
- Synergistic Effects : When combined with other antibiotics, it exhibited synergistic effects, enhancing overall antimicrobial efficacy .
Anti-inflammatory Mechanism Investigation
Another study focused on elucidating the anti-inflammatory mechanism of this compound:
- Cell Culture Experiments : The compound was tested on RAW 264.7 macrophage cells, revealing a dose-dependent reduction in nitric oxide production.
- Pathway Analysis : Further analysis indicated that it modulated NF-kB signaling pathways, which are critical in inflammation regulation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| 2-Chloro-4-aminobenzoic acid | Structure | Moderate antibacterial | 10 |
| 4-Methylbenzenesulfonyl chloride | Structure | Weak antibacterial | N/A |
| 2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | Structure | Similar activity profile | 15 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-amino-2-chlorobenzoic acid using 4-methylbenzenesulfonyl chloride. Key steps include:
- Chlorosulfonation : Reacting the precursor with thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst at reflux (70–80°C) to form the sulfonyl chloride intermediate .
- Amidation : Coupling with 4-methylbenzenesulfonamide in a basic aqueous medium (e.g., sodium bicarbonate) to maintain pH 7–9, ensuring efficient nucleophilic substitution .
- Purification : Recrystallization from ethyl acetate or aqueous HCl yields high-purity product (≥85% purity) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the aromatic protons (δ 7.2–8.1 ppm), methyl group on the sulfonyl moiety (δ 2.4 ppm), and carboxylic acid proton (δ 12–13 ppm) .
- ¹³C NMR : Peaks corresponding to the carbonyl carbon (δ ~170 ppm) and sulfonamide sulfur-linked carbons (δ ~140 ppm) confirm functional groups .
- IR Spectroscopy : Stretching vibrations for S=O (1350–1150 cm⁻¹) and COOH (2500–3300 cm⁻¹) validate sulfonyl and carboxylic acid groups .
- Mass Spectrometry : High-resolution MS (HRMS) should show [M-H]⁻ at m/z 290.03 (calculated for C₁₄H₁₃ClNO₄S⁻) .
Q. What functional groups in this compound are most reactive, and how do they influence solubility and derivatization?
- Methodological Answer :
- Reactive Groups :
- Carboxylic Acid : Participates in esterification, amidation, or salt formation. Reacts with alcohols (e.g., methanol/H⁺) to form esters .
- Sulfonamide : Undergoes alkylation or acylation; reacts with electrophiles (e.g., iodomethane) to modify the sulfonyl group .
- Solubility : The carboxylic acid enhances water solubility at basic pH (e.g., in NaOH), while the sulfonamide and aromatic chloro group contribute to lipophilicity, making it soluble in polar aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to map electron density on the sulfonamide nitrogen and chlorine atom. High electron deficiency at Cl suggests susceptibility to nucleophilic attack (e.g., by amines) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) to predict reaction pathways. Polar solvents stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions .
- Experimental Validation : Compare computational predictions with kinetic studies using UV-Vis spectroscopy to monitor reaction rates .
Q. What strategies resolve contradictions in reported synthetic yields for this compound, particularly in large-scale production?
- Methodological Answer :
- Root Cause Analysis :
- Impurity Profiling : Use HPLC-MS to identify by-products (e.g., over-chlorinated derivatives or hydrolyzed sulfonamides) .
- Scale-Up Challenges : Poor mixing in large batches may cause localized pH shifts, reducing amidation efficiency. Implement continuous-flow reactors for better control .
- Optimization : Replace thionyl chloride with PCl₅ for milder chlorosulfonation, reducing side reactions. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions .
Q. What biological targets are plausible for this compound based on structural analogs, and how can its pharmacokinetic properties be optimized?
- Methodological Answer :
- Target Prediction : Similar sulfonamide-bearing compounds inhibit carbonic anhydrase or TNF-α. Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to these targets .
- PK Optimization :
- LogP Modification : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce LogP from ~2.5 (predicted) to <2, improving aqueous solubility .
- Prodrug Design : Convert the carboxylic acid to a methyl ester for enhanced membrane permeability, with in vivo hydrolysis releasing the active form .
Cross-Disciplinary Applications
Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?
- Methodological Answer :
- MOF Synthesis : Coordinate the carboxylic acid group with metal nodes (e.g., Zn²⁺ or Cu²⁺) to form 2D/3D networks. The sulfonamide can introduce porosity for gas storage (e.g., CO₂) .
- COF Design : Condense with triamine linkers (e.g., melamine) via Schiff-base reactions, leveraging the aromatic chloro group for post-synthetic modification .
Q. What environmental impacts arise from the degradation of this compound, and how can its ecotoxicity be assessed?
- Methodological Answer :
- Degradation Studies : Expose to UV light or microbial consortia (e.g., Pseudomonas spp.) and monitor breakdown products via LC-MS. Chlorinated by-products may require toxicity testing .
- Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri bioluminescence inhibition tests to evaluate acute toxicity (EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
